Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate
Description
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at position 3, a formyl group at position 5, and a methyl ester at position 3. The isoxazole ring is a five-membered aromatic system containing oxygen and nitrogen, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5-formyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
LFCDKQMMNGDTGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanolic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The specific industrial processes may vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally compared to other isoxazole-4-carboxylate derivatives, particularly Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS: 357326-79-5) . Key differences include:
- Substituents :
- Position 3 : Cyclopropyl (rigid, strained) vs. methyl (flexible, less steric hindrance).
- Position 5 : Formyl (polar, reactive) vs. isopropyl (hydrophobic, bulky).
- Ester Group : Methyl ester (lower molecular weight) vs. ethyl ester (higher lipophilicity).
- Molecular Formula and Mass: Compound Molecular Formula Molar Mass (g/mol) Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate C₉H₁₂NO₄ 198.2 Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ 197.2
Physicochemical and Reactivity Differences
- Hydrogen Bonding : The formyl group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and solubility. In contrast, Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate lacks such polar groups, leading to weaker intermolecular interactions .
- Thermal Stability : Cyclopropyl substituents may reduce thermal stability due to ring strain, whereas isopropyl groups in the analog provide steric stabilization .

- Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), while the ethyl ester in the analog may undergo hydrolysis more readily than the methyl ester due to steric effects .
Table 1: Key Properties of Compared Compounds
| Property | This compound | Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate |
|---|---|---|
| Polarity | High (due to formyl) | Moderate (isopropyl, ethyl ester) |
| Molecular Volume | ~180 ų | ~200 ų |
| Predicted LogP | 1.2 (estimated) | 2.5 |
| Synthetic Complexity | High (formyl introduction) | Moderate |
Crystallographic Insights
The cyclopropyl group’s strain may lead to unique torsion angles, while the formyl group could influence hydrogen-bonding networks in the crystal lattice .
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